2-Chloro-1,1,1-trifluoro-4-iodobut-2-ene
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Overview
Description
2-Chloro-1,1,1-trifluoro-4-iodobut-2-ene is an organofluorine compound with the molecular formula C₄H₃ClF₃I It is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,1,1-trifluoro-4-iodobut-2-ene typically involves halogenation reactions. One common method is the halogen exchange reaction, where a precursor compound undergoes substitution with iodine and chlorine in the presence of a fluorinating agent. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium complexes to facilitate the halogen exchange.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of automated systems ensures precise control over reaction parameters, leading to consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1,1,1-trifluoro-4-iodobut-2-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The double bond in the butene backbone allows for addition reactions with various reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents like acetone.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium iodide can yield 2-Iodo-1,1,1-trifluoro-4-chlorobut-2-ene, while oxidation with potassium permanganate can produce corresponding epoxides or diols.
Scientific Research Applications
2-Chloro-1,1,1-trifluoro-4-iodobut-2-ene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a labeling reagent in biochemical assays.
Medicine: Explored for its role in the development of novel pharmaceuticals, particularly in the design of fluorinated drug candidates.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-Chloro-1,1,1-trifluoro-4-iodobut-2-ene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms allows for strong interactions with biological molecules, potentially affecting their function and activity. The compound’s effects are mediated through pathways involving halogen-specific receptors and enzymes.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1,1,1-trifluoro-4-bromobut-2-ene
- 2-Chloro-1,1,1-trifluoro-4-fluorobut-2-ene
- 2-Chloro-1,1,1-trifluoro-4-chlorobut-2-ene
Uniqueness
2-Chloro-1,1,1-trifluoro-4-iodobut-2-ene is unique due to the presence of iodine, which imparts distinct reactivity and interaction profiles compared to its bromine, fluorine, or chlorine analogs. The iodine atom enhances the compound’s ability to participate in specific halogen bonding interactions, making it valuable in applications requiring precise molecular recognition and binding.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-chloro-1,1,1-trifluoro-4-iodobut-2-ene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClF3I/c5-3(1-2-9)4(6,7)8/h1H,2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUXYOMKUAHFKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=C(C(F)(F)F)Cl)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClF3I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378713 |
Source
|
Record name | 2-Chloro-1,1,1-trifluoro-4-iodobut-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.42 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191591-41-0 |
Source
|
Record name | 2-Chloro-1,1,1-trifluoro-4-iodobut-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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